N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine
Description
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(3-ethynylphenyl)methyl]-1H-indazol-6-amine |
InChI |
InChI=1S/C16H13N3/c1-2-12-4-3-5-13(8-12)10-17-15-7-6-14-11-18-19-16(14)9-15/h1,3-9,11,17H,10H2,(H,18,19) |
InChI Key |
XHCZODDCXKJIFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CNC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 2H-indazol-6-amine Core
The 2H-indazol-6-amine scaffold is typically prepared via reduction of a 6-nitroindazole derivative. For example, 2,3-dimethyl-6-nitro-2H-indazole can be reduced to the corresponding 6-amino compound using tin(II) chloride in acidic media (HCl) at low temperature (0 °C), with high yields (~95%) reported. The reaction involves stirring the nitro compound in 2-methoxyethyl ether, followed by dropwise addition of tin(II) chloride solution and subsequent isolation of the amine hydrochloride salt by filtration and washing.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | 2,3-dimethyl-6-nitro-2H-indazole, SnCl2, conc. HCl, 0 °C, 30 min stirring | 95% | Precipitate formed, isolated by filtration |
This reduction step is crucial as it provides the amino functionality at the 6-position necessary for further functionalization.
Alternative Synthetic Routes and Modifications
Other synthetic approaches involve:
- Functionalization of the indazole amine with chloropyrimidine derivatives to form N-substituted products, which can then be further modified by methylation or other alkylations using cesium carbonate and methyl iodide in DMF at room temperature.
- Reductive amination or alkylation steps to introduce the benzyl substituent on the indazole amine nitrogen, often using sodium borohydride and paraformaldehyde under reflux conditions in methanol.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | 2,3-dimethyl-6-aminoindazole hydrochloride, sodium methoxide, paraformaldehyde, sodium borohydride, methanol, reflux and room temp | 93.9% | Monitored by TLC, product isolated by filtration |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Reduction of nitro to amine | SnCl2, conc. HCl, 0 °C, 30 min stirring | 95 | Formation of 2H-indazol-6-amine core |
| 2 | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, Et3N, CH3CN, rt, 16 h | 85 | Installation of ethynylphenyl substituent |
| 3 | Alkylation (Reductive amination) | Sodium methoxide, paraformaldehyde, NaBH4, MeOH, reflux/rt | 93.9 | Introduction of benzyl group on amine |
| 4 | Methylation | Cs2CO3, MeI, DMF, rt overnight | 83-90 | Further N-substitution modifications |
Research Findings and Considerations
- The reduction of nitroindazole derivatives using tin(II) chloride is efficient and yields stable amine hydrochloride salts suitable for further reactions.
- Palladium-catalyzed Sonogashira coupling is a robust method for installing ethynyl groups on the indazole ring, with mild conditions and good yields.
- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions; sodium borohydride reduction after paraformaldehyde addition is effective for reductive amination.
- Purification typically involves chromatographic techniques or precipitation methods to isolate pure compounds.
- Inert atmosphere and low temperatures are often necessary to maintain reaction selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of substituents like halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
Based on the search results, here's what is known about the applications of indazole derivatives, focusing on "N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine" and related compounds:
Scientific Research Applications of Indazole Derivatives
Indazole compounds are nitrogenous heterocycles that have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis properties . At least 43 indazole-based therapeutics are currently in clinical use or undergoing clinical trials .
Key structural features and applications:
- H-indazole-3-amine structure: This is an effective hinge-binding fragment found in Linifanib, where it binds effectively with the hinge region of tyrosine kinase .
- 1H-indazole-3-amide: This structure plays a crucial role in enhancing the antitumor activity of Entrectinib .
- Entrectinib: Functions as an anaplastic lymphoma kinase (ALK) inhibitor .
- Pazopanib: Acts as a multi-kinase inhibitor .
- Niraparib: Serves as a PARP1/PARP2 inhibitor .
- Linifanib: Functions as a multi-targeted ATP-competitive tyrosine kinase inhibitor .
- Asitinib: Acts as an intravascular epidermal growth factor receptor (VEGFR) inhibitor .
Antitumor Activity:
- Compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
- Compound 6o can affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
- Most of the synthesized compounds (6a –u ) exhibited significant antiproliferative activity against K562 cells .
- The presence of para-fluorine is crucial for antitumor activity .
Mechanism of Action
The mechanism of action of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Example Compounds :
- N-(2′-Chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-75-3)
- N-(2′-Arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives
Structural Differences :
- The target compound features a 3-ethynylphenylmethyl group, while pyrimidinyl analogs substitute this with a chloropyrimidinyl or arylaminepyrimidinyl group.
- The pyrimidinyl derivatives retain methyl groups at positions 2 and 3 of the indazole ring, similar to the target compound .
Synthesis :
Pyrimidinyl analogs are synthesized via nucleophilic substitution reactions. For example, N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine is prepared by alkylation of 3-methyl-6-nitro-1H-indazole, followed by catalytic reduction and substitution with chloropyrimidine .
The chloro-substituted pyrimidine may enhance reactivity in binding to kinase targets, while arylamine substituents could improve solubility or pharmacokinetics .
Quinazoline-Based Analogs (e.g., Erlotinib)
Example Compound :
- Erlotinib Hydrochloride (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride)
Structural Differences :
- Erlotinib replaces the indazole core with a quinazoline scaffold but retains the 3-ethynylphenyl substituent.
- Additional bis(2-methoxyethoxy) groups on the quinazoline enhance solubility and target specificity for epidermal growth factor receptor (EGFR) .
Synthesis :
Erlotinib is synthesized via nucleophilic substitution, with piperazine used to remove chlorinated byproducts during purification. This highlights the importance of ethynylphenyl groups in maintaining structural integrity during synthesis .
Bioactivity: Erlotinib is a clinically approved EGFR tyrosine kinase inhibitor used in non-small cell lung cancer. The ethynylphenyl group contributes to hydrophobic interactions in the ATP-binding pocket of EGFR, while the quinazoline scaffold provides a planar structure for π-π stacking .
Other Indazol-6-Amine Derivatives
Example Compounds :
- 2H-Indazol-6-amine, N-(2-chloro-4-pyrimidinyl)-2,3-dimethyl (CAS 367-21-2214)
- N-(3-Chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide
Structural Differences :
- These compounds vary in substituents (e.g., chlorophenyl , dimethoxyquinazoline ) but retain the indazol-6-amine backbone.
- The absence of an ethynyl group may reduce metabolic stability compared to the target compound .
Bioactivity: Limited data are available, but chloro and methoxy groups are commonly employed to modulate electronic properties and binding affinity in kinase inhibitors .
Critical Analysis and Implications
- Ethynyl vs. Pyrimidinyl Groups : The ethynylphenyl group in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative metabolism compared to chloropyrimidinyl groups. However, pyrimidinyl analogs may exhibit stronger hydrogen-bonding interactions with kinase targets .
- Indazole vs. Quinazolines, like erlotinib, benefit from extended planar structures for target engagement .
- Synthetic Challenges : The ethynyl group requires careful handling during synthesis to avoid side reactions, as seen in erlotinib’s purification process using piperazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
